2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate
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Overview
Description
2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate, also known as polyethylene glycol (16) hydrogenated castor oil, is a non-ionic surfactant derived from castor oil. It is widely used in various industries due to its excellent emulsifying, solubilizing, and dispersing properties. This compound is particularly valued for its ability to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous solutions .
Mechanism of Action
Target of Action
POE (16) Hydrogenated Castor Oil, also known as PEG-40 Hydrogenated Castor Oil, is a non-ionic surfactant . It is primarily used as an emulsifier and co-emulsifier in various applications . Its primary targets are the lipid components of cell membranes, where it acts to increase solubility and improve dispersion .
Mode of Action
POE (16) Hydrogenated Castor Oil interacts with its targets by reducing the surface tension between two immiscible phases, such as oil and water . This allows for the formation of stable mixtures or emulsions, enhancing the solubility and dispersion of oil-soluble substances in aqueous environments .
Biochemical Pathways
It is known that polyether compounds like this are highly susceptible to degradation by molecular oxygen, due to the labile nature of protons at α-carbon atoms of the ether bond . This suggests that it may influence oxidative pathways in the body.
Pharmacokinetics
A study on hydrogenated castor oil, a related compound, showed distinct pharmacokinetic characteristics . The deposition of hydroxystearic acid (HSA) and its metabolites was detected in abdominal fat and other body lipids . The composition of HCO-derived hydroxy fatty acids in rat lipids differed over time
Result of Action
The primary result of POE (16) Hydrogenated Castor Oil’s action is the formation of stable emulsions, which can enhance the solubility and dispersion of oil-soluble substances in aqueous environments . This can improve the delivery and absorption of various compounds, particularly in pharmaceutical and cosmetic applications .
Action Environment
The efficacy and stability of POE (16) Hydrogenated Castor Oil can be influenced by various environmental factors. For instance, its emulsifying properties can be affected by the pH and temperature of the environment . Additionally, its susceptibility to oxidative degradation suggests that exposure to oxygen and light could potentially influence its stability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate is synthesized through the ethoxylation of hydrogenated castor oil. The process involves the reaction of hydrogenated castor oil with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation .
Industrial Production Methods
In industrial settings, the production of this compound involves the following steps:
Hydrogenation: Castor oil is hydrogenated to convert unsaturated fatty acids into saturated fatty acids, resulting in hydrogenated castor oil.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethoxylated chains can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the ethoxylated chains .
Scientific Research Applications
2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate can be compared with other ethoxylated castor oils, such as:
Polyethylene glycol (40) hydrogenated castor oil: This compound has a higher degree of ethoxylation, resulting in different solubility and emulsifying properties.
Polyethylene glycol (60) hydrogenated castor oil: With an even higher degree of ethoxylation, this compound is used in applications requiring greater solubilizing power.
The uniqueness of this compound lies in its balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[1,3-bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H122O15/c1-4-7-10-31-40-57(64)43-34-25-19-13-16-22-28-37-46-73-61(67)76-51-49-70-55-60(72-53-54-78-63(69)75-48-39-30-24-18-15-21-27-36-45-59(66)42-33-12-9-6-3)56-71-50-52-77-62(68)74-47-38-29-23-17-14-20-26-35-44-58(65)41-32-11-8-5-2/h57-60,64-66H,4-56H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBFFGDAUVBFHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCOC(=O)OCCOCC(COCCOC(=O)OCCCCCCCCCCC(CCCCCC)O)OCCOC(=O)OCCCCCCCCCCC(CCCCCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H122O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1119.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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